molecular formula C18H24ClFN2O2S B2817090 2-(2-chloro-6-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide CAS No. 2415466-27-0

2-(2-chloro-6-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B2817090
CAS No.: 2415466-27-0
M. Wt: 386.91
InChI Key: OEJQIYDRHBYRPV-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-fluorophenyl group, a thiomorpholine ring, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide is unique due to its combination of a chloro-fluorophenyl group, a thiomorpholine ring, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClFN2O2S/c19-15-2-1-3-16(20)14(15)12-17(23)21-13-18(4-8-24-9-5-18)22-6-10-25-11-7-22/h1-3H,4-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJQIYDRHBYRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=C(C=CC=C2Cl)F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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